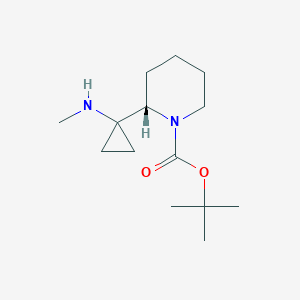
tert-Butyl (S)-2-(1-(methylamino)cyclopropyl)piperidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl (S)-2-(1-(methylamino)cyclopropyl)piperidine-1-carboxylate is a complex organic compound that features a tert-butyl group, a cyclopropyl ring, and a piperidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (S)-2-(1-(methylamino)cyclopropyl)piperidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common approach involves the formation of the piperidine ring followed by the introduction of the cyclopropyl and tert-butyl groups. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of flow microreactor systems, which offer advantages such as improved efficiency, scalability, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl (S)-2-(1-(methylamino)cyclopropyl)piperidine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
tert-Butyl (S)-2-(1-(methylamino)cyclopropyl)piperidine-1-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of tert-Butyl (S)-2-(1-(methylamino)cyclopropyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to tert-Butyl (S)-2-(1-(methylamino)cyclopropyl)piperidine-1-carboxylate include:
- tert-Butyl 3-(1-(methylamino)propyl)piperidine-1-carboxylate
- tert-Butyl 4-(quinolin-4-yloxy)piperidine-1-carboxylate
Uniqueness
What sets this compound apart is its unique combination of structural features, which confer specific reactivity patterns and potential biological activities. This makes it a valuable compound for research and development in various scientific fields.
Eigenschaften
Molekularformel |
C14H26N2O2 |
|---|---|
Molekulargewicht |
254.37 g/mol |
IUPAC-Name |
tert-butyl (2S)-2-[1-(methylamino)cyclopropyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C14H26N2O2/c1-13(2,3)18-12(17)16-10-6-5-7-11(16)14(15-4)8-9-14/h11,15H,5-10H2,1-4H3/t11-/m0/s1 |
InChI-Schlüssel |
AARGIXJFZYNKIA-NSHDSACASA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N1CCCC[C@H]1C2(CC2)NC |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCCCC1C2(CC2)NC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-(1-Methyl-1H-pyrazol-5-yl)-3,9-diazaspiro[5.5]undecan-2-one](/img/structure/B13325640.png)
![4-Methyl-1-[(1-methylcyclopentyl)methyl]-1H-pyrazol-3-amine](/img/structure/B13325641.png)
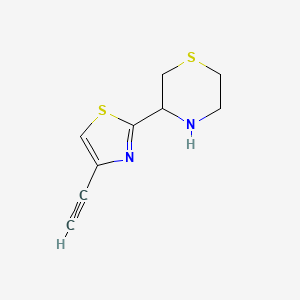
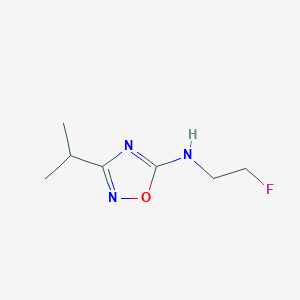
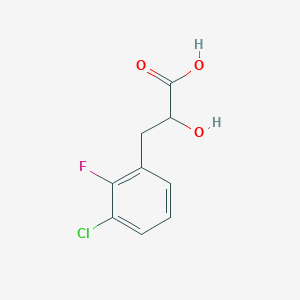
![N-(2-aminophenyl)-4-[[[(2R,3S)-9-(dimethylamino)-5-[(2R)-1-hydroxypropan-2-yl]-3-methyl-6-oxo-2,3,4,7-tetrahydro-1,5-benzoxazonin-2-yl]methyl-methylamino]methyl]benzamide](/img/structure/B13325655.png)
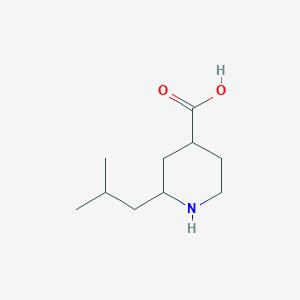
![(1S,3S)-3-(Trifluoromethyl)-8-azaspiro[4.5]decan-1-amine](/img/structure/B13325673.png)
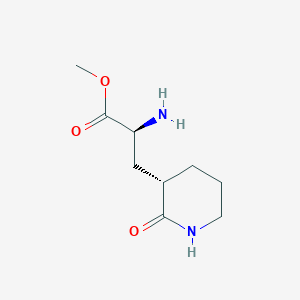
![1-Ethynyl-5-azaspiro[2.5]octane](/img/structure/B13325688.png)

![tert-Butyl (R)-8-amino-5-oxa-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B13325690.png)
![Rel-(5R,7R)-7-((4-(2,6-diChlorophenyl)piperidin-1-yl)methyl)-1-methyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ol](/img/structure/B13325692.png)
![4-{[1-(Furan-2-YL)ethyl]amino}cyclohexan-1-OL](/img/structure/B13325705.png)
